An In-depth Technical Guide to 3-Chloro-2,6-difluorobenzotrifluoride for Advanced Research
An In-depth Technical Guide to 3-Chloro-2,6-difluorobenzotrifluoride for Advanced Research
Introduction: Unveiling a Key Building Block in Modern Chemistry
3-Chloro-2,6-difluorobenzotrifluoride, with the CAS Number 1099597-36-0, is a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a trifluoromethyl group and three halogen atoms on a benzene ring—creates a molecule with distinct electronic properties that are highly valuable in the design of novel bioactive compounds. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The presence of chlorine and fluorine atoms further modulates the molecule's reactivity and physicochemical properties, making it a versatile intermediate for complex organic synthesis.
This guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and potential applications of 3-Chloro-2,6-difluorobenzotrifluoride, with a focus on its relevance to researchers and professionals in drug development.
Physicochemical and Spectroscopic Profile
The precise empirical data for 3-Chloro-2,6-difluorobenzotrifluoride is not extensively published. However, based on predictive models and data from structurally similar compounds, we can establish a reliable profile.
Core Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₂ClF₅ | [1] |
| Molecular Weight | 216.54 g/mol | [1] |
| Boiling Point | 151.6 ± 35.0 °C | [1] |
| Density | 1.510 ± 0.06 g/cm³ | [1] |
Spectroscopic Signature Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to be simple, showing two distinct signals for the two aromatic protons. Due to the electron-withdrawing nature of the surrounding substituents, these protons will be deshielded and appear in the downfield region of the spectrum, likely between 7.0 and 8.0 ppm. Each signal will exhibit complex splitting patterns due to coupling with the adjacent fluorine atoms and potentially longer-range couplings.
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¹³C NMR: The spectrum will display seven distinct signals for the seven carbon atoms. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons bonded to fluorine will show large one-bond C-F coupling constants. The chemical shifts of the aromatic carbons will be significantly influenced by the attached halogens.[2]
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¹⁹F NMR: This is a particularly informative technique for this molecule. Three distinct signals are expected: one for the trifluoromethyl group and one for each of the two non-equivalent fluorine atoms on the aromatic ring. The chemical shift of the CF₃ group in benzotrifluorides is typically observed around -63 ppm relative to CFCl₃. The chemical shifts of the aromatic fluorine atoms will be influenced by the other substituents on the ring.[3]
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by strong absorption bands corresponding to the C-F and C-Cl bonds.
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C-F (Trifluoromethyl): Strong, broad absorptions are expected in the 1100-1350 cm⁻¹ region due to the symmetric and asymmetric stretching vibrations of the CF₃ group.
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C-F (Aromatic): Strong absorptions in the 1100-1400 cm⁻¹ range.
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C-Cl (Aromatic): Absorptions in the 1000-1100 cm⁻¹ region.
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C=C (Aromatic): Characteristic stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Chemical Reactivity and Synthetic Pathways
The reactivity of 3-Chloro-2,6-difluorobenzotrifluoride is dominated by the electron-deficient nature of its aromatic ring.
Core Reactivity Principles
The combined electron-withdrawing effects of the two fluorine atoms and the trifluoromethyl group make the benzene ring highly susceptible to nucleophilic aromatic substitution (SₙAr) . The fluorine atoms, being good leaving groups in this context, are the most likely sites for substitution. The chlorine atom is less activated towards SₙAr compared to the fluorine atoms. This differential reactivity allows for selective functionalization of the molecule.
The trifluoromethyl group is generally stable under many reaction conditions but can undergo hydrolysis to a carboxylic acid under harsh acidic or basic conditions.
Caption: Reactivity pathways of 3-Chloro-2,6-difluorobenzotrifluoride.
Proposed Synthetic Workflow
A plausible synthetic route to 3-Chloro-2,6-difluorobenzotrifluoride can be envisioned starting from a readily available substituted aniline. A common strategy for introducing a trifluoromethyl group is the Sandmeyer-type trifluoromethylation of a diazonium salt.
Caption: Proposed synthesis of 3-Chloro-2,6-difluorobenzotrifluoride.
Experimental Protocol (Hypothetical):
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Diazotization: 2,6-Difluoro-3-chloroaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes to ensure complete formation of the diazonium salt.
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Trifluoromethylation: In a separate flask, a suitable trifluoromethylating agent (e.g., trifluoromethyltrimethylsilane or a trifluoromethyl-copper complex) and a copper catalyst are prepared in an appropriate solvent. The freshly prepared, cold diazonium salt solution is then added slowly to this mixture. The reaction is allowed to warm to room temperature and stirred until nitrogen evolution ceases.
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Workup and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure 3-Chloro-2,6-difluorobenzotrifluoride.
Significance in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine and chlorine atoms into drug candidates can profoundly impact their pharmacological profiles. The "Magic Chloro" effect, for instance, highlights how the simple substitution of a hydrogen atom with chlorine can lead to dramatic improvements in potency and pharmacokinetic properties.[4]
The trifluoromethyl group is particularly prized in medicinal chemistry for several reasons:
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Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug.
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Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes.
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Receptor Binding: The strong dipole moment of the CF₃ group can lead to favorable interactions with biological targets.
3-Chloro-2,6-difluorobenzotrifluoride serves as a scaffold that combines these beneficial features. Its electron-deficient aromatic ring can act as a key pharmacophoric element or be further functionalized via nucleophilic aromatic substitution to build more complex molecules. The specific arrangement of the substituents allows for fine-tuning of the electronic and steric properties of the resulting compounds, enabling medicinal chemists to optimize lead compounds for improved efficacy and safety.
Safety, Handling, and Disposal
Hazard Identification:
Based on data for structurally related compounds, 3-Chloro-2,6-difluorobenzotrifluoride should be handled as a hazardous substance. Similar compounds are known to be flammable liquids and vapors, and can cause skin and eye irritation.[5] Inhalation may cause respiratory tract irritation.
GHS Hazard Statements (Inferred):
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H226: Flammable liquid and vapor.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling and Storage:
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Handle in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Keep away from heat, sparks, and open flames.
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled: Move person into fresh air and keep comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting.
Disposal:
Dispose of contents and container in accordance with local, regional, and national regulations.
References
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ChemBK. (n.d.). 3-chloro benzotrifluoride. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzotrifluoride, 99%. Retrieved from [Link]
- Brownlee, R. T. C., & Craik, D. J. (1980). 19F N.M.R. Chemical Shifts in Substituted Benzotrifluorides and Benzal Fluorides. Australian Journal of Chemistry, 33(11), 2555-2559.
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Central Glass Co., Ltd. (2017). Safety Data Sheet. Retrieved from [Link]
- Prensip Journals. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Prensip Journals.
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ChemBK. (2024). 3-Chloro-2-fluoronitrobenzene. Retrieved from [Link]
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PubChem. (n.d.). 3-Chlorobenzotrifluoride. Retrieved from [Link]
- Chiodi, D., & Ishihara, Y. (2022).
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PubChem. (n.d.). 3-Chloro-2,6-difluoropyridine. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-2,6-difluorobenzonitrile. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Dichlorobenzotrifluoride. Retrieved from [Link]
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Wikipedia. (n.d.). Trifluorotoluene. Retrieved from [Link]
- Prensip Journals. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. Prensip Journals.
- MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(21), 6569.
- Google Patents. (n.d.). US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides.
- Google Patents. (n.d.). EP0150587A2 - Preparation of chlorobenzotrifluoride compounds.
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University of Regensburg. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]
